4-(2-Bromophenoxy)-2-methylpyrimidine
Description
4-(2-Bromophenoxy)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a 2-bromophenoxy group at position 2. The bromophenoxy moiety introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is of interest in coordination chemistry and medicinal research due to its ability to act as a ligand or intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
4-(2-bromophenoxy)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-7-6-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNNAOAAAWVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Bromophenoxy)-2-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of 4-(2-Bromophenoxy)-2-methylpyrimidine .
Chemical Reactions Analysis
4-(2-Bromophenoxy)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The bromophenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-(2-Bromophenoxy)-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
- Substituents : Bromine at pyrimidine C4, methoxy at C2, phenyl at C4.
- Key Differences: The bromine is directly on the pyrimidine ring rather than the phenoxy group, and the methoxy group alters electronic properties compared to methyl. This structure exhibits distinct crystallographic packing due to hydrogen bonding (C–H⋯Br interactions) .
- Applications : Primarily studied for crystallographic behavior rather than coordination chemistry.
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine
- Substituents: Bromophenoxy at pyrimidine C2, trifluoromethyl at C3.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, reducing the pyrimidine ring’s basicity compared to the methyl group in the target compound. This enhances metabolic stability in pharmaceutical contexts .
4-(4-Bromophenyl)-6-(difluoromethyl)-2-methylpyrimidine
- Substituents : Bromophenyl at C4, difluoromethyl at C6, methyl at C2.
- Key Differences : The difluoromethyl group increases lipophilicity (ClogP ~3.2) compared to the target compound, making it more suitable for membrane permeability in drug design .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
